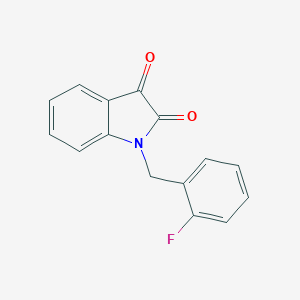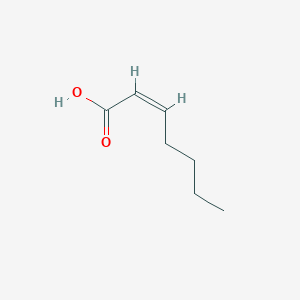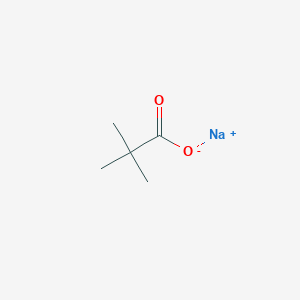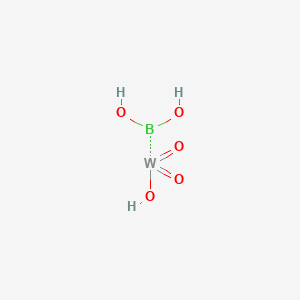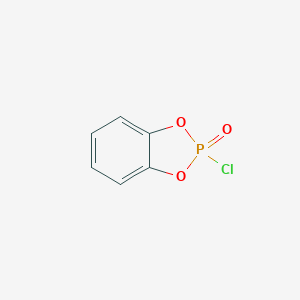
1,3-Butadiene, 1,2,3-trichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butadiene, 1,2,3-trichloro- is an organic compound that is widely used in industrial applications. It is commonly known as trichlorobutadiene and is a colorless liquid with a sweet odor. This compound is used in the production of various chemicals, including pesticides, pharmaceuticals, and synthetic rubber. However, exposure to this compound can be harmful to human health and the environment.
Applications De Recherche Scientifique
1,3-Butadiene, 1,2,3-trichloro- has been extensively studied for its potential use as a pesticide and in the production of synthetic rubber. It has also been investigated for its potential use as a pharmaceutical intermediate. Research has shown that this compound has antimicrobial properties and may be effective against certain types of bacteria and fungi.
Mécanisme D'action
The mechanism of action of 1,3-Butadiene, 1,2,3-trichloro- is not well understood. However, studies have shown that it may inhibit the growth of microorganisms by disrupting their cell membranes. It may also interfere with the synthesis of essential biomolecules, such as proteins and nucleic acids.
Effets Biochimiques Et Physiologiques
Exposure to 1,3-Butadiene, 1,2,3-trichloro- can have harmful effects on human health. Inhalation of this compound can cause respiratory irritation, chest pain, and coughing. Prolonged exposure may lead to more severe respiratory problems, such as bronchitis and asthma. This compound is also toxic to aquatic life and can cause harm to the environment.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Butadiene, 1,2,3-trichloro- has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it is toxic and must be handled with care. It may also react with other chemicals in the laboratory, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1,3-Butadiene, 1,2,3-trichloro-. One area of interest is its potential use as an antimicrobial agent. Further research is needed to determine its effectiveness against a wider range of microorganisms and its potential for use in clinical settings. Another area of interest is its potential use in the production of new materials, such as biodegradable plastics. Research is also needed to explore the environmental impact of this compound and to develop safer and more sustainable methods for its synthesis and use.
Conclusion
1,3-Butadiene, 1,2,3-trichloro- is an important compound that has many industrial applications. However, it is also toxic and can be harmful to human health and the environment. Further research is needed to fully understand its mechanism of action and potential uses. It is important to handle this compound with care and to develop safer and more sustainable methods for its synthesis and use.
Méthodes De Synthèse
1,3-Butadiene, 1,2,3-trichloro- is synthesized by the reaction of 1,3-butadiene with chlorine gas in the presence of a catalyst. This reaction is exothermic and produces a mixture of isomers, including cis- and trans-1,2,3-trichlorobutadiene. The reaction is typically carried out in a closed system to prevent the release of chlorine gas into the environment.
Propriétés
Numéro CAS |
1573-58-6 |
|---|---|
Nom du produit |
1,3-Butadiene, 1,2,3-trichloro- |
Formule moléculaire |
C4H3Cl3 |
Poids moléculaire |
157.42 g/mol |
Nom IUPAC |
1,2,3-trichlorobuta-1,3-diene |
InChI |
InChI=1S/C4H3Cl3/c1-3(6)4(7)2-5/h2H,1H2 |
Clé InChI |
MESXUXRSZSSKIO-RQOWECAXSA-N |
SMILES isomérique |
C=C(/C(=C/Cl)/Cl)Cl |
SMILES |
C=C(C(=CCl)Cl)Cl |
SMILES canonique |
C=C(C(=CCl)Cl)Cl |
Autres numéros CAS |
39083-26-6 53317-48-9 53978-04-4 |
Synonymes |
1,2,3-Trichlorobuta-1,3-diene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



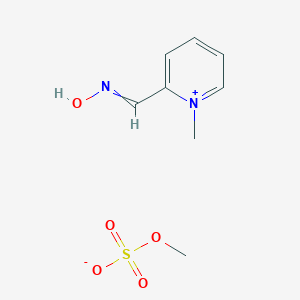
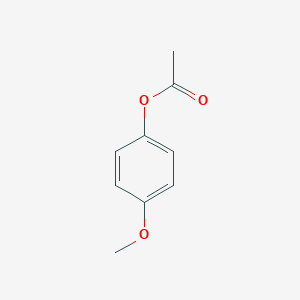
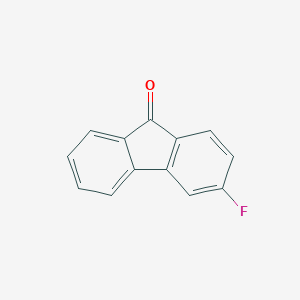
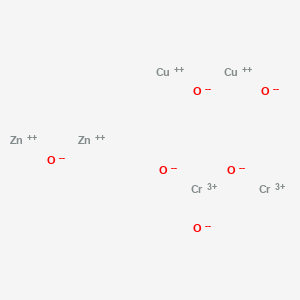
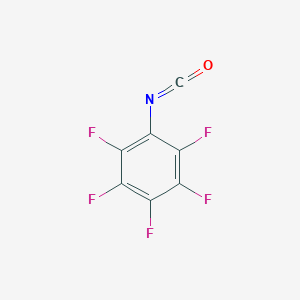
![3-Nitroso-3-azabicyclo[3.2.2]nonane](/img/structure/B73829.png)
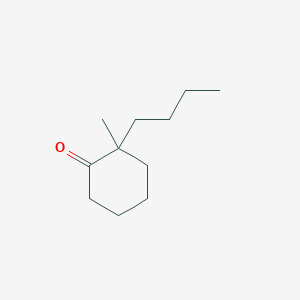
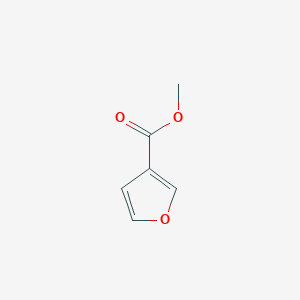
![1-(5-Bromobenzo[b]thiophen-3-yl)ethanone](/img/structure/B73835.png)
